molecular formula C10H12O3 B565423 Propyl-d7 Paraben CAS No. 1246820-92-7

Propyl-d7 Paraben

Cat. No. B565423
CAS RN: 1246820-92-7
M. Wt: 187.246
InChI Key: QELSKZZBTMNZEB-OEPSAGCASA-N
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Description

Propyl-d7 Paraben, also known as the propyl ester of 4-hydroxybenzoic acid, is an antimicrobial agent used in cosmetic products . It is a broad-spectrum preservative found in many water-based cosmetics such as creams, lotions, shampoos, and bath products . It is also used as a food additive .


Synthesis Analysis

The synthesis of Propyl Paraben, including its deuterated form Propyl-d7 Paraben, typically involves the esterification of p-hydroxybenzoic acid with propanol, using sulfuric acid as a catalyst .


Molecular Structure Analysis

The molecular formula of Propyl-d7 Paraben is C10 2H7 H5 O3 . It is a derivative of p-hydroxybenzoic acid, with a propyl group attached to the carboxyl group of the acid .


Chemical Reactions Analysis

Parabens, including Propyl Paraben, can undergo various chemical reactions. For instance, they can interact with chlorine residues in the environment to form chlorinated products . They can also be oxidized during wastewater treatment processes such as ozonation .


Physical And Chemical Properties Analysis

Propyl Paraben is a white crystalline powder, without odor, with anionic ionicity . It is freely soluble in most oils, waxes, fatty alcohols, but has relatively low solubility in water . The melting point of Propyl Paraben is reported to be 95–99°C .

Mechanism of Action

Target of Action

Propylparaben, a derivative of p-hydroxybenzoic acid, is widely used in various industries as a preservative and antimicrobial compound . The primary targets of propylparaben are microbial cells, where it acts to inhibit growth and proliferation . Additionally, propylparaben has been shown to interfere with the hypothalamo-pituitary-gonadal axis, behaving similarly to female hormones and potentially affecting the reproductive function of males .

Mode of Action

The mode of action of propylparaben involves its interaction with microbial cells, leading to their inhibition . In the context of endocrine disruption, propylparaben mimics estrogen and interferes with normal hormonal action . This can lead to destabilization of normal hormonal function and potential reproductive issues .

Biochemical Pathways

Propylparaben can disrupt various biochemical pathways. It has been suggested that the estrogen receptor-dependent signaling pathway may be involved in biochemical pathways related to endocrine-disrupting chemicals (EDCs) like propylparaben . This disruption can lead to changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .

Pharmacokinetics

Propylparaben is rapidly absorbed and quickly eliminated in humans, with a terminal half-life of 2.9 hours . The fraction of the administered dose excreted in the urine was 0.05% for free propylparaben, 8.6% for total propylparaben (free + conjugates), 23.2% for p-hydroxyhippuric acid, and 7.0% for p-hydroxybenzoic acid . These pharmacokinetic properties impact the bioavailability of propylparaben and its overall effect in the body .

Result of Action

The result of propylparaben’s action can vary depending on the context. In its role as a preservative, the result is the inhibition of microbial growth . In the context of endocrine disruption, propylparaben can lead to a range of potential health effects, including changes in puberty, the development of testicular dysgenesis syndrome, neurodevelopmental and neurobehavioral abnormalities, cancer, and fertility disorders in both males and females .

Action Environment

The presence of parabens in ecosystems is mainly related to wastewater discharges . Environmental factors such as the presence of other chemicals, temperature, and pH can influence the action, efficacy, and stability of propylparaben . Furthermore, the widespread use of propylparaben in various consumer products contributes to its ubiquitous presence in the environment, which can influence its action and potential effects .

properties

IUPAC Name

1,1,2,2,3,3,3-heptadeuteriopropyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6,11H,2,7H2,1H3/i1D3,2D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELSKZZBTMNZEB-OEPSAGCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl-d7 Paraben

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